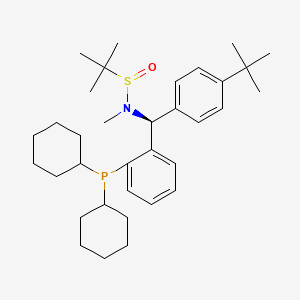
(R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a tert-butyl group, a dicyclohexylphosphanyl group, and a sulfinamide moiety. These structural elements contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tert-butylphenyl intermediate: This step involves the reaction of tert-butylbenzene with a suitable electrophile to introduce the phenyl group.
Introduction of the dicyclohexylphosphanyl group: This step is achieved through a phosphine coupling reaction, where a dicyclohexylphosphine is reacted with the intermediate.
Sulfinamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and phosphanyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl or phosphanyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, which can be used in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology and Medicine
In biology and medicine, this compound has potential applications as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the synthesis of enantiomerically pure pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for use in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, while the sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions facilitate its role as a ligand in catalysis and as a chiral auxiliary in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with diphenylphosphanyl instead of dicyclohexylphosphanyl.
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diisopropylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with diisopropylphosphanyl instead of dicyclohexylphosphanyl.
Uniqueness
The uniqueness of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of steric and electronic properties provided by the tert-butyl, dicyclohexylphosphanyl, and sulfinamide groups. This combination enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C34H52NOPS |
|---|---|
Molecular Weight |
553.8 g/mol |
IUPAC Name |
N-[(S)-(4-tert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H52NOPS/c1-33(2,3)27-24-22-26(23-25-27)32(35(7)38(36)34(4,5)6)30-20-14-15-21-31(30)37(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-25,28-29,32H,8-13,16-19H2,1-7H3/t32-,38?/m0/s1 |
InChI Key |
BGZCIYSCOUYFFV-MDYKADOQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


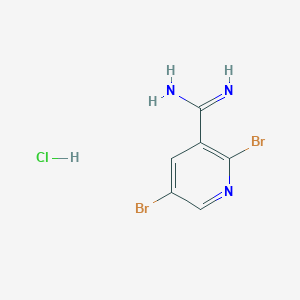
![Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)
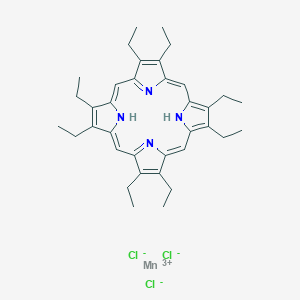

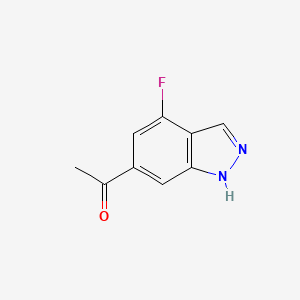
![8-Bromopyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13660433.png)
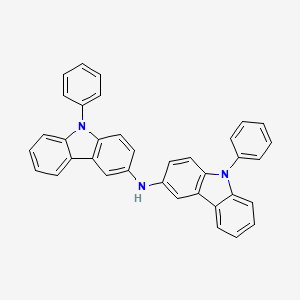
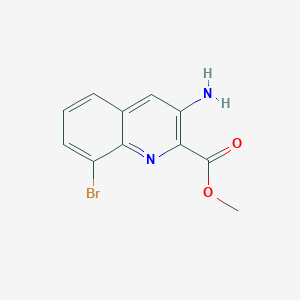
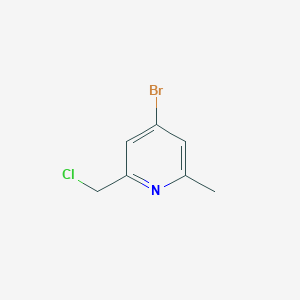
![5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)
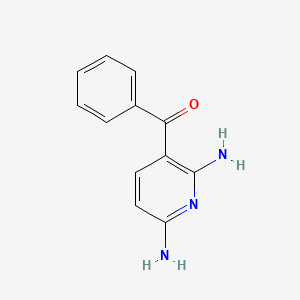
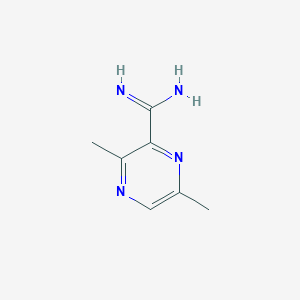
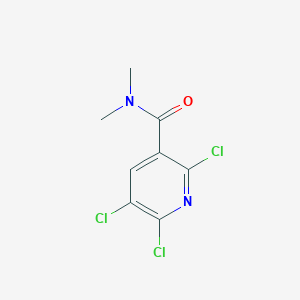
![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
